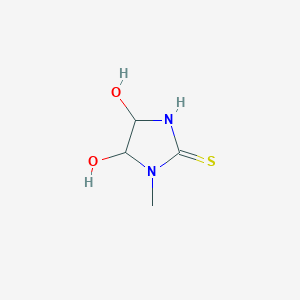
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization reactions, as seen in the preparation of 3-carboxyisoxazole derivatives , and the use of thiophenecarbonyl chloride with amines . Additionally, the synthesis of pyrazole derivatives from thiophene compounds has been reported, which involves reactions with semicarbazide . The synthesis of thienopyrimidine derivatives from 2-iminocoumarin-3-carboxamides and amino-thiophene-dicarboxamides has also been described . A catalyst-free synthesis approach for dihydrothiophene carboxamide derivatives has been reported, highlighting the simplicity and efficiency of the process .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies . The dihedral angles between rings in these compounds can indicate the degree of conformational twisting, which affects their properties . Hirshfeld surface analysis is used to study intermolecular interactions in the crystal structure .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including S,N-double rearrangement . The reactivity of these compounds can be influenced by their substituents, as seen in the synthesis of 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one . The fluorescence properties of thiophene derivatives can also be investigated, which may be relevant for applications in sensing or imaging .
Physical and Chemical Properties Analysis
The physical properties such as thermal stability of thiophene derivatives can be assessed using thermo-optical studies . The chemical properties, including electrophilic and nucleophilic regions, can be explored through DFT calculations . The fluorescence properties of these compounds are of interest for potential applications in materials science . The crystal packing and hydrogen bonding interactions can influence the solid-state properties and stability of these compounds .
Relevant Case Studies
While no direct case studies on "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" are provided, the papers discuss related compounds. For instance, the colorimetric sensing of fluoride anions by benzamide derivatives showcases the potential application of thiophene compounds in chemical sensing . The radiosensitizing effects of nitrothiophene carboxamides in cancer therapy are another example of the practical applications of these molecules .
Scientific Research Applications
Radical Cyclizations in Organic Synthesis
Radical cyclization reactions are pivotal in organic synthesis, facilitating the construction of complex carbo- and heterocyclic compounds, including natural products and therapeutically significant materials. The regiochemistry of these reactions, influenced by factors like reaction temperature and the nature of substituents, is crucial for synthesizing specific molecular architectures. For example, the introduction of a phenylthio group can significantly affect the cyclization pathway, demonstrating the importance of specific functional groups in directing chemical reactions (Ishibashi & Tamura, 2004).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds plays a vital role in their pharmacological properties. Studies on enantiomerically pure compounds related to piracetam have shown that the configuration of stereocenters directly influences biological activity. This highlights the potential of specific structural modifications, including those in compounds like 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, to improve therapeutic profiles (Veinberg et al., 2015).
Synthetic Applications and Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a significant area of research with applications in drug discovery and materials science. Compounds with thiophene moieties, similar to 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, are valuable intermediates in synthesizing various heterocycles. Their utility demonstrates the importance of exploring novel synthetic routes and chemical transformations for developing new materials and pharmaceuticals (Gomaa & Ali, 2020).
Supramolecular Chemistry and Self-assembly
Benzene-1,3,5-tricarboxamide derivatives exemplify the potential of aromatic compounds in forming supramolecular structures through hydrogen bonding. This aspect of molecular design is crucial for developing nanotechnology and biomedical applications, suggesting that similar structural motifs in compounds like 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide could lead to novel self-assembling materials (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
The safety information for 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Various precautionary statements are also provided .
properties
IUPAC Name |
5-cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZHNCQVFOLOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377285 | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
CAS RN |
70541-99-0 | |
| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)





![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)


![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)


![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)
